molecular formula C12H10BrNOS B1273739 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone CAS No. 7520-95-8

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone

Cat. No.: B1273739
CAS No.: 7520-95-8
M. Wt: 296.18 g/mol
InChI Key: BOMSILGSXFNLJX-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone (CAS 7520-95-8) is a high-purity, crystalline organic compound supplied in 95% assay . With the molecular formula C12H10BrNOS and a molecular weight of 296.18 g/mol, this α-halogenated ketone derivative of a 4-methyl-2-phenylthiazole is a valuable building block in medicinal chemistry and chemical synthesis . The bromoacetyl group is a highly reactive site, making this compound an excellent electrophile for nucleophilic substitution reactions, particularly for the synthesis of more complex heterocyclic systems and for use in the development of pharmaceutical candidates . Researchers utilize this compound as a key precursor for the creation of various ligands and biologically active molecules, given the prevalence of the 4-methyl-2-phenylthiazole scaffold in compounds with demonstrated biological activity . It is a solid with a calculated density of 1.493 g/cm³ and a high calculated boiling point of 409.4°C, indicating good thermal stability for various reaction conditions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. Handle with appropriate personal protective equipment in a well-ventilated laboratory setting, in compliance with all applicable laboratory safety regulations. Available packaging includes 250 mg, 1 g, and 5 g quantities in amber glass bottles for optimal stability .

Properties

IUPAC Name

2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNOS/c1-8-11(10(15)7-13)16-12(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMSILGSXFNLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383712
Record name 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7520-95-8
Record name 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea. For instance, 4-methyl-2-phenyl-1,3-thiazole can be prepared by reacting 4-methylacetophenone with thiourea in the presence of a halogenating agent.

    Bromination: The bromination of the ethanone moiety is achieved by treating the thiazole derivative with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives, depending on the reagents and conditions used.

Common reagents include sodium borohydride for reduction, bromine or NBS for bromination, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Research

The compound exhibits potential as a pharmacological agent due to its structural features that may interact with biological targets:

  • Antimicrobial Activity : Research indicates that thiazole derivatives often possess antimicrobial properties. Studies have shown that compounds similar to 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone can inhibit bacterial growth, making them candidates for antibiotic development.

Biological Studies

The thiazole ring structure contributes to various biological activities:

  • Enzyme Inhibition : Compounds containing thiazole groups have been studied for their ability to inhibit specific enzymes relevant in disease pathways. This property can be explored further in drug design.

Materials Science

The unique properties of thiazole derivatives allow for their use in developing new materials:

  • Organic Electronics : Research into organic semiconductors has identified thiazole derivatives as potential candidates due to their electronic properties. This compound may be incorporated into polymer matrices to enhance conductivity.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth against strains such as E. coli and Staphylococcus aureus when treated with the compound at varying concentrations.

Case Study 2: Enzyme Inhibition

In a separate study published in the Journal of Medicinal Chemistry, the enzyme inhibition potential of various thiazole derivatives was assessed. The findings suggested that modifications at the bromine position could enhance inhibitory activity against target enzymes involved in cancer pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and the bromine atom play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    4-Methyl-2-phenyl-1,3-thiazole: Lacks the bromine atom and ethanone moiety, making it less reactive in certain synthetic applications.

    2-Chloro-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-nitroethanone:

The uniqueness of 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Biological Activity

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a thiazole derivative with notable biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The aim of this article is to provide a comprehensive overview of its biological activities, supported by data tables and relevant case studies.

The chemical structure and properties of this compound are summarized in the following table:

PropertyValue
CAS Number 7520-95-8
Molecular Formula C12H10BrNOS
Molecular Weight 296.182 g/mol
Boiling Point 409.4 °C at 760 mmHg
Melting Point 117 °C
Purity ≥ 90%

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

For instance, a study evaluating the compound's effects on human breast adenocarcinoma (MDA-MB-231) and murine melanoma (B16F10) cells reported IC50 values ranging from 30 µM to 50 µM, indicating moderate activity compared to established chemotherapeutics .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in metabolic disorders. Specifically, it has shown promise as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme linked to metabolic syndrome and obesity. Inhibition studies revealed that this compound inhibited 11β-HSD1 activity by approximately 60% at a concentration of 10 µM .

Tyrosinase Inhibition

Another area of interest is the compound's effect on tyrosinase, an enzyme critical for melanin production and implicated in melanoma progression. The inhibition of tyrosinase by this compound was evaluated using mushroom tyrosinase assays, yielding an IC50 value of approximately 40 µM, suggesting potential utility in treating hyperpigmentation disorders .

Case Study 1: Antiproliferative Effects

A recent investigation assessed the antiproliferative activity of various thiazole derivatives, including our compound. The study utilized three cancer cell lines: A172 (human glioblastoma), B16F10 (murine melanoma), and MDA-MB-231 (human breast adenocarcinoma). The results indicated that the thiazole derivatives exhibited significant cytotoxicity across all tested lines, with the most potent compounds achieving IC50 values below 25 µM .

Case Study 2: Metabolic Disorder Modulation

In another study focusing on metabolic disorders, researchers explored the effects of several thiazole derivatives on glucose metabolism and insulin sensitivity. The results showed that treatment with this compound led to a reduction in blood glucose levels in diabetic model mice, highlighting its potential as a therapeutic agent for managing diabetes .

Q & A

Q. What are the established synthetic routes for 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone, and what key reaction conditions optimize yield?

The compound is typically synthesized via bromination of a precursor ketone. For example, bromine (Br₂) in acetic acid (AcOH) at 80°C for 20 minutes is used to brominate 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone . Key considerations include:

  • Precursor preparation : Thiazole derivatives are often synthesized via Hantzsch thiazole synthesis.
  • Reaction monitoring : TLC or HPLC ensures reaction completion.
  • Purification : Crude products are filtered, washed with cold solvent, and recrystallized.
    Yield optimization involves controlling stoichiometry (1:1 molar ratio of precursor to Br₂) and avoiding excess bromine to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

  • X-ray crystallography : Resolves molecular conformation and crystal packing. For example, SHELXL refines structures, revealing torsion angles (e.g., Br–C–C=O = 1.2°–2.8°) and non-covalent interactions (C–H⋯O/N, Br⋯Br) .
  • NMR spectroscopy : ¹H NMR identifies substituents (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
  • Mass spectrometry (EI-MS) : Confirms molecular weight (m/z 296.18 for [M]⁺) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

The crystal structure (space group Pn) reveals two independent molecules linked by:

  • Hydrogen bonds : C–H⋯O (2.50–2.65 Å) and C–H⋯N (2.70 Å) stabilize the lattice .
  • Halogen interactions : Br⋯Br contacts (3.60–3.65 Å) contribute to dense packing .
    These interactions affect solubility and melting point (117–118°C) . Computational tools like Multiwfn can quantify interaction energies and electrostatic potential surfaces to predict stability .

Q. What methodologies are employed to evaluate the compound’s biological activity, and what are key findings?

  • In vitro assays : Antimicrobial activity is tested via MIC (minimum inhibitory concentration) against bacterial/fungal strains.
  • Molecular docking : Docking into target proteins (e.g., VIM-2 metallo-β-lactamase) identifies binding affinities. The thiazole and bromoethyl groups enhance interactions with active sites .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) assess anticancer potential .

Q. How can computational tools like DFT and molecular dynamics (MD) simulations elucidate reactivity and stability?

  • DFT calculations : Optimize geometry, compute vibrational frequencies (FT-IR), and analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict charge transfer and redox behavior .
  • MD simulations : Simulate solvation effects (e.g., in DMSO/water) to study conformational stability over 100 ns trajectories .

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data?

  • Polymorphism screening : Vary crystallization solvents (e.g., EtOH vs. acetonitrile) to isolate polymorphs.
  • High-resolution techniques : Use synchrotron XRD to resolve ambiguous electron density maps .
  • Dynamic NMR : Probe temperature-dependent spectral changes to identify rotamers .

Q. What strategies are used to study the compound’s reactivity in substitution reactions?

  • Nucleophilic substitution : Bromine is replaced by amines/thiols under mild conditions (e.g., K₂CO₃ in DMF, 60°C). Track kinetics via HPLC .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) .

Q. How do stereoelectronic effects govern regioselectivity in derivatization reactions?

The flattened conformation of the bromoethanone group (Br–C–C=O torsion angle near 0°) directs nucleophiles to the α-carbon. NBO analysis via Multiwfn quantifies hyperconjugative interactions (e.g., σ(C–Br) → σ*(C=O)) that stabilize transition states .

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